1,8-Bis(bromoethynyl)anthracene is an organic compound characterized by the molecular formula . It is a derivative of anthracene, featuring bromomethyl groups at the 1 and 8 positions of the anthracene ring. This compound has garnered attention due to its unique photophysical properties, which make it useful in various scientific applications, particularly in materials science and biological imaging .
1,8-Bis(bromoethynyl)anthracene belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is synthesized from anthracene through bromination processes. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis .
The synthesis of 1,8-bis(bromoethynyl)anthracene typically involves several steps:
1,8-Bis(bromoethynyl)anthracene has a complex molecular structure characterized by:
C1=CC2=CC3=C(C=C2C(=C1)CBr)C(=CC=C3)CBr
The compound features two bromomethyl groups that confer significant reactivity, allowing for various chemical transformations .
1,8-Bis(bromoethynyl)anthracene can undergo several types of chemical reactions:
The mechanism of action for 1,8-bis(bromoethynyl)anthracene primarily revolves around its ability to undergo various chemical transformations due to the presence of reactive bromomethyl groups. These groups facilitate substitution and oxidation reactions that enable the formation of diverse products. Additionally, its photophysical properties make it suitable for applications in fluorescence imaging and organic electronics .
1,8-Bis(bromoethynyl)anthracene has several significant applications:
This compound's versatility across different scientific domains underscores its importance in ongoing research efforts aimed at developing advanced materials and therapeutic strategies.
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: